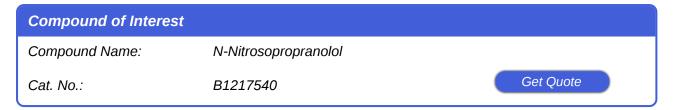


N-Nitrosopropranolol: A Technical Guide to Synthesis and Characterization

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopropranolol (NNP) is a nitrosamine impurity of propranolol, a widely used beta-blocker.[1] The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of **N-Nitrosopropranolol**, including detailed experimental protocols and data analysis.

Physicochemical Properties

N-Nitrosopropranolol is the N-nitroso derivative of propranolol.[5] Its formation is a critical concern in the manufacturing and storage of propranolol-containing drug products.[2][6]



Property	Value	Reference
Chemical Name	N-(2-hydroxy-3-(naphthalen-1- yloxy)propyl)-N- isopropylnitrous amide	[5][7]
CAS Number	84418-35-9	[1][5][8][9]
Molecular Formula	C16H20N2O3	[1][5][8]
Molecular Weight	288.34 g/mol	[1][5][8]
Solubility	Moderately soluble in polar organic solvents (e.g., methanol, ethanol); limited aqueous solubility.	[1]
Partition Coefficient (Log P)	Approximately 3.5	[1]
Purity	>95% (HPLC)	[8]

Synthesis of N-Nitrosopropranolol

The primary mechanism for the formation of **N-Nitrosopropranolol** is the nitrosation of the secondary amine group in the propranolol molecule.[1][6] This reaction is typically facilitated by the presence of a nitrosating agent, such as nitrous acid (HNO₂), which is formed from nitrite salts (e.g., sodium nitrite) under acidic conditions.[1][10][11][12]

The general chemical reaction is as follows:

Propranolol + Nitrous Acid → **N-Nitrosopropranolol** + Water

Several factors can influence the rate and extent of **N-Nitrosopropranolol** formation, including:

- pH: The reaction is favored in acidic environments, typically between pH 3 and 4.[1]
- Nitrite Concentration: Higher concentrations of nitrite ions lead to increased formation of the nitrosating agent.[1]
- Temperature: Elevated temperatures can accelerate the reaction kinetics.[1]

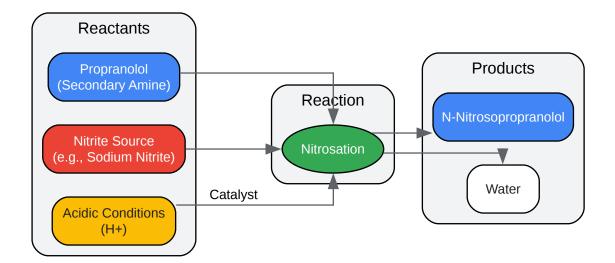




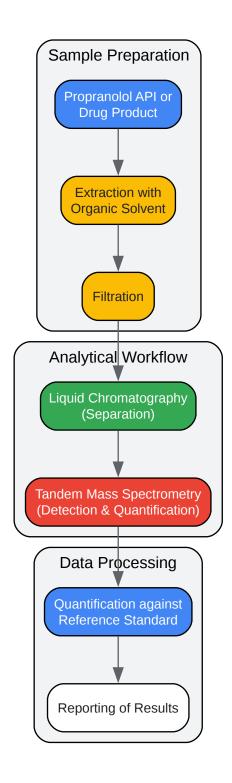


 Presence of Catalysts/Inhibitors: Certain substances can either promote or inhibit the nitrosation reaction. For example, ascorbic acid (Vitamin C) has been shown to minimize the reaction.[13]

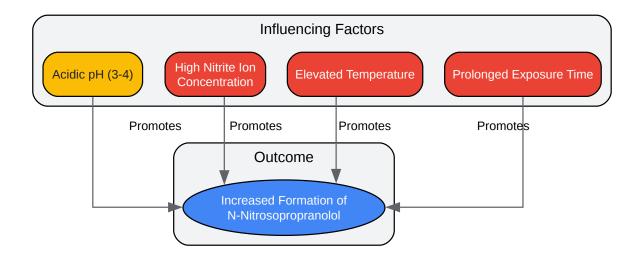












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